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Compound of Interest

Compound Name: (-)-Cevimeline hydrochloride hemihydrate
Cat. No.: B1191657

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Abstract

(-)-Cevimeline hydrochloride hemihydrate, a cholinergic agonist with high affinity for muscarinic M3 receptors, is a critical therapeutic agent for managing xerostomia associated with Sjögren's syndrome.[1][2][3] A thorough understanding of its pharmacokinetic (PK) and metabolic profile is fundamental for its safe and effective use, guiding dosage regimens, anticipating potential drug interactions, and informing future drug development. This guide provides a comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of cevimeline, grounded in established clinical and preclinical data. We will explore the enzymatic pathways governing its biotransformation, quantify its key PK parameters, and discuss the clinical implications of these characteristics for various patient populations.

Introduction to (-)-Cevimeline

Cevimeline is a quinuclidine derivative of acetylcholine that functions as a muscarinic receptor agonist.[1][4] Its therapeutic effect stems from its high affinity for M3 muscarinic receptors located on the epithelia of lacrimal and salivary glands.[4][5] Activation of these receptors stimulates glandular secretion, thereby alleviating the symptoms of dry mouth.[2][4] Approved

by the U.S. Food and Drug Administration (FDA) in 2000, cevimeline is marketed under the brand name Evoxac® for the treatment of xerostomia in patients with Sjögren's syndrome.[1] The standard dosage is 30 mg administered three times daily.[1][6]

Comprehensive Pharmacokinetic Profile (ADME)

The disposition of cevimeline in the human body is characterized by rapid absorption, extensive tissue distribution, significant hepatic metabolism, and prompt renal excretion.

Absorption

Following oral administration, cevimeline is rapidly absorbed.[6][7][8]

- **Time to Peak Concentration (Tmax):** Peak plasma concentrations are typically achieved within 1.5 to 2 hours after ingestion of a single 30 mg capsule.[4][6][9]
- **Effect of Food:** The presence of food decreases the rate of absorption but not the overall extent. When taken with a meal, the Tmax is delayed to approximately 2.86 hours from a fasting Tmax of 1.53 hours.[5][7][10][11] The peak plasma concentration (Cmax) is also modestly reduced by about 17.3%. [5][10][11]
- **Dose Proportionality:** Pharmacokinetic studies have demonstrated that single oral doses of cevimeline are dose-proportional across the clinical dose range.[10][11][12]
- **Accumulation:** No accumulation of the parent drug or its metabolites has been observed after multiple-dose administration, consistent with its relatively short half-life.[4][6][8]

Distribution

Cevimeline distributes extensively throughout the body, a characteristic suggested by its large volume of distribution and low plasma protein binding.

- **Volume of Distribution (Vd):** The Vd of cevimeline is approximately 6 L/kg.[7][10][11] This high value indicates that the drug is not confined to the bloodstream and is extensively bound to tissues, although the specific binding sites remain unknown.[7][10][11]
- **Plasma Protein Binding:** Cevimeline is less than 20% bound to human plasma proteins.[7][10][11] This low level of binding means a high fraction of the drug is free to distribute into

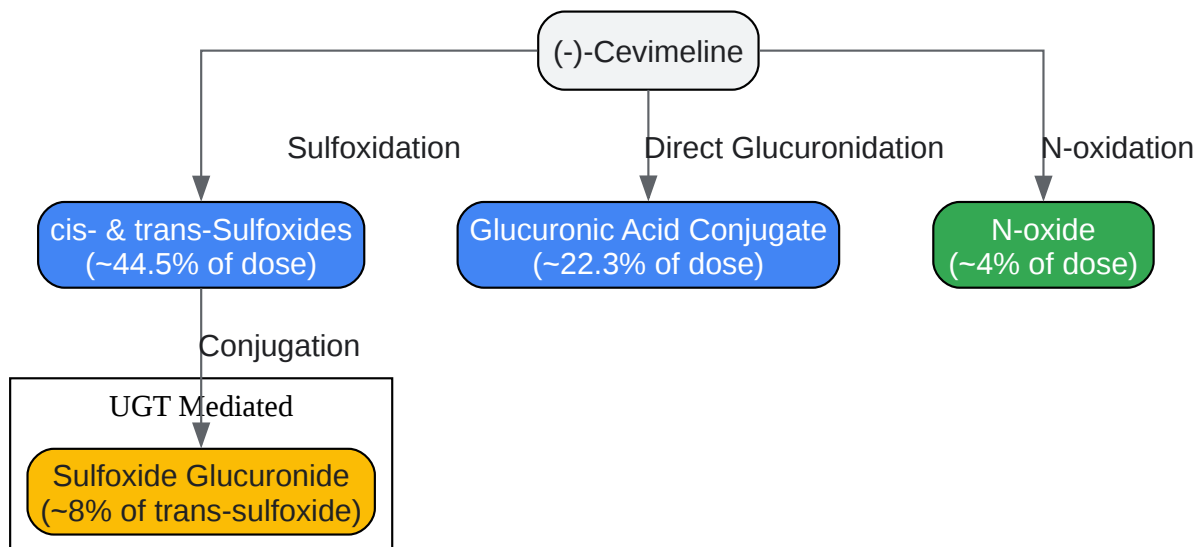
tissues and interact with its target receptors.

Metabolism

Cevimeline undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) system.^[1]

- **Primary Metabolic Enzymes:** The main enzymes responsible for cevimeline's biotransformation are CYP2D6 and CYP3A3/4.^{[1][4][7][8][10][11]}
- **Metabolic Pathways:** The primary metabolic reactions are sulfoxidation, N-oxidation, and glucuronidation.^{[4][7][10]}
 - **Sulfoxidation:** This is the most significant pathway, converting cevimeline to *cis*- and *trans*-sulfoxide metabolites. This accounts for approximately 44.5% of the administered dose.^{[4][7][10][11]} The sulfoxidation is specifically catalyzed by CYP2D6 and CYP3A3/4.^[8]
 - **N-oxidation:** A smaller portion of the dose (around 4%) is converted to cevimeline N-oxide.^{[4][7][10][11]} This reaction is catalyzed by flavin-containing monooxygenase (FMO), particularly in the kidneys.^[8]
 - **Glucuronidation:** Approximately 22.3% of the dose is recovered as a glucuronic acid conjugate of the parent drug.^{[4][7][10][11]} Additionally, about 8% of the *trans*-sulfoxide metabolite is further conjugated with glucuronic acid before elimination.^{[4][10][11]}
- **Metabolite Activity:** The identified metabolites are considered to have weak pharmacological activity and do not contribute significantly to the therapeutic effects of cevimeline.^{[8][12]}

Visualization of Cevimeline Metabolism



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Caption: Major metabolic pathways of (-)-Cevimeline.

Excretion

Cevimeline and its metabolites are primarily eliminated from the body via the kidneys.

- Route of Elimination: The vast majority of the drug is excreted in the urine. After seven days, approximately 97% of an administered dose is recovered in the urine, with only 0.5% found in the feces.[6][7][11]
- Recovery: Within 24 hours of a single 30 mg dose, 84% is excreted in the urine.[4][6][11] Of the dose recovered in urine over 24 hours, about 16% is unchanged cevimeline, with the remainder consisting of its various metabolites.[4][7][10][11]
- Elimination Half-Life ($t_{1/2}$): The mean elimination half-life of cevimeline is approximately 5 hours.[9][10][11]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for cevimeline following a single 30 mg oral dose in various study populations.

| Parameter | Healthy Volunteers | Elderly Volunteers (62-80 yrs) | Women with Sjögren's Syndrome |
|--------------------------|--------------------|--------------------------------|-------------------------------|
| Tmax (hours) | 1.5 - 2.0[4][6] | ~1.5[7] | ~1.5[7] |
| Cmax (ng/mL) | 59.9[7] | 90.8[7] | 91.6[7] |
| Vd (L/kg) | ~6[7][10] | Not Reported | Not Reported |
| t _{1/2} (hours) | ~5[10][11] | Not Reported | Not Reported |
| Plasma Protein Binding | <20%[7][10] | Not Reported | Not Reported |

Data compiled from multiple sources. Values are approximate means.

Factors Influencing Pharmacokinetics

Drug-Drug Interactions

The reliance of cevimeline on CYP2D6 and CYP3A4 for its metabolism is the primary source of potential drug-drug interactions.

- CYP Inhibitors: Co-administration with drugs that inhibit CYP2D6 (e.g., quinidine, certain SSRIs) or CYP3A4 (e.g., ketoconazole, itraconazole, clarithromycin) can be expected to decrease cevimeline's metabolism, leading to higher plasma concentrations and an increased risk of adverse effects.[8][10][11][13]
- CYP Inducers: Conversely, drugs that induce CYP3A4 (e.g., rifampin, carbamazepine) could potentially increase cevimeline's metabolism, possibly reducing its efficacy.[13][14]
- Pharmacodynamic Interactions:
 - Parasympathomimetics: Concurrent use with other cholinergic agonists (e.g., pilocarpine) may result in additive pharmacologic effects.[10][11][15]

- Antimuscarinics: Cevimeline may interfere with the therapeutic effects of antimuscarinic drugs.[\[10\]](#)[\[11\]](#)[\[15\]](#)
- Beta-Blockers: Caution is advised when administering cevimeline with beta-adrenergic antagonists due to the potential for cardiac conduction disturbances.[\[11\]](#)[\[15\]](#)
- Effect on Other Drugs: In vitro studies show that cevimeline does not inhibit major cytochrome P450 isozymes (1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4), suggesting a low risk of it affecting the metabolism of other drugs.[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[10\]](#)

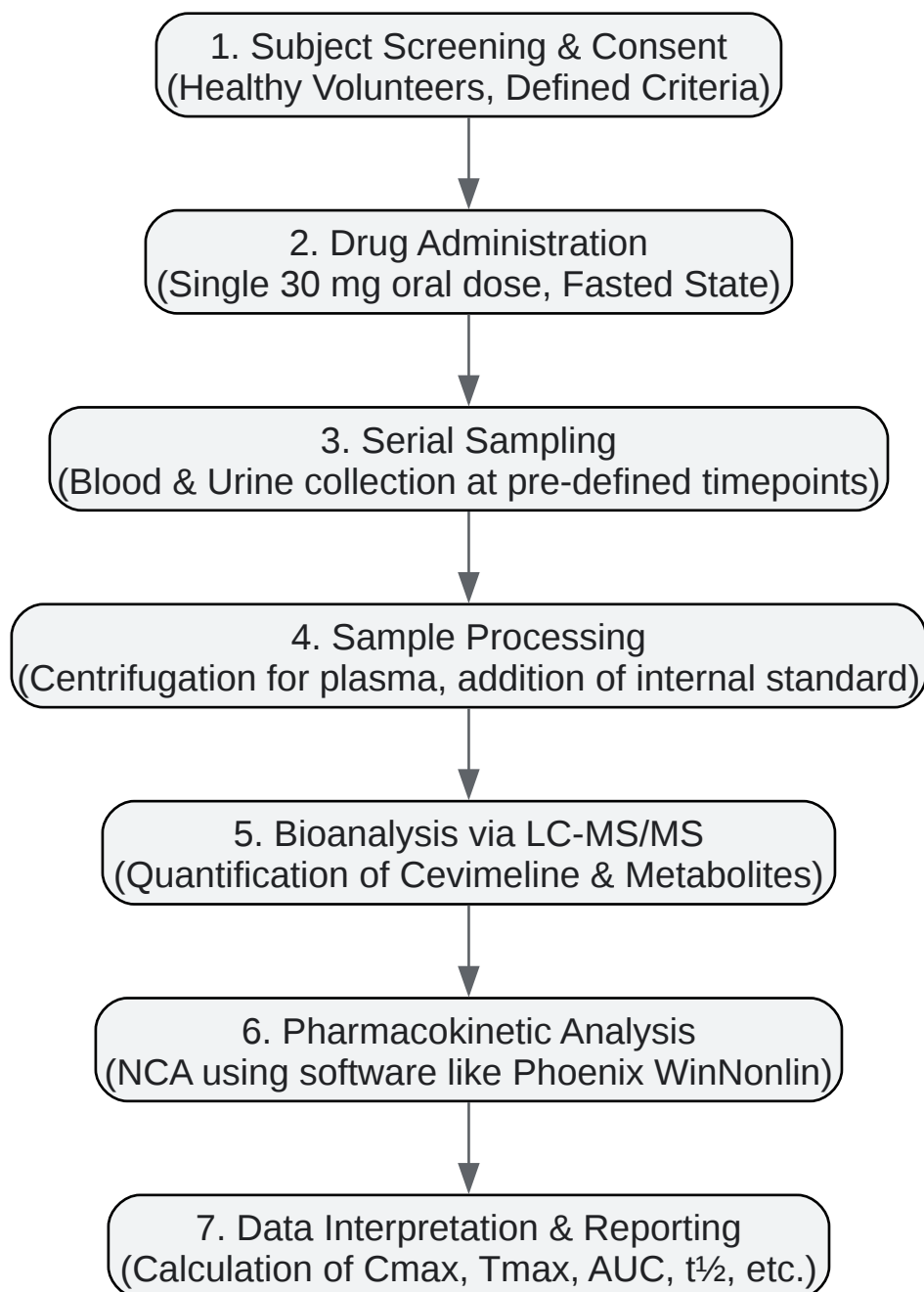
Special Populations

- CYP2D6 Deficiency: Individuals known or suspected to be poor metabolizers via CYP2D6 may be at a higher risk of adverse events due to reduced clearance of cevimeline.[\[10\]](#)[\[11\]](#)
[\[16\]](#) Treatment in these patients should be approached with caution.
- Geriatric Use: While clinical studies included elderly patients, the numbers were insufficient to definitively determine a different response compared to younger subjects.[\[6\]](#) However, given the higher frequency of decreased organ function in the elderly, special care should be taken when initiating therapy.[\[6\]](#)
- Renal and Hepatic Impairment: The effects of renal or hepatic impairment on the pharmacokinetics of cevimeline have not been formally investigated.[\[6\]](#)[\[11\]](#) Given its primary routes of metabolism and excretion, impairment in these systems could significantly alter the drug's profile.

Standardized Experimental Workflow for Pharmacokinetic Analysis

To ensure the trustworthiness and reproducibility of pharmacokinetic data, a validated and systematic experimental approach is essential. The causality behind these steps is to precisely quantify the drug's journey through the body over time.

Workflow for a Single-Dose Cevimeline PK Study



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Caption: Standard experimental workflow for a clinical PK study.

Protocol Detail: A Self-Validating System

- **Study Design:** A randomized, single-dose, crossover study design is often employed to minimize inter-subject variability. Subjects receive the drug on one occasion and a placebo on another, separated by a washout period.

- **Sample Collection:** Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at specific time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours post-dose). Urine is collected over intervals for the same period. This dense sampling is critical for accurately defining the concentration-time curve.
- **Bioanalytical Method:** A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard. Its high sensitivity and selectivity allow for the precise quantification of the parent drug and its metabolites in complex biological matrices like plasma and urine. The method must be validated according to regulatory standards (e.g., FDA, EMA guidelines) for linearity, accuracy, precision, and stability.
- **Pharmacokinetic Analysis:** Non-compartmental analysis (NCA) is applied to the plasma concentration-time data to calculate key PK parameters. This method makes minimal assumptions about the drug's disposition in the body. The area under the curve (AUC) is calculated using the trapezoidal rule, C_{max} and T_{max} are observed directly from the data, and the elimination half-life is determined from the slope of the terminal log-linear phase of the concentration curve.

Conclusion

(-)-Cevimeline hydrochloride hemihydrate exhibits a well-defined and predictable pharmacokinetic profile characterized by rapid oral absorption, extensive distribution, and efficient elimination. Its metabolism is heavily reliant on CYP2D6 and CYP3A4, a critical consideration for predicting and avoiding drug-drug interactions. While the ADME properties are well-documented in healthy adults, further research is warranted to characterize its pharmacokinetics in special populations, particularly those with renal or hepatic impairment, to ensure optimal and safe therapeutic application across a broader patient demographic.

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